molecular formula C19H24ClNO3S B7456702 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

Cat. No. B7456702
M. Wt: 381.9 g/mol
InChI Key: NBCIUYZYZQHIQR-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as a sulfonamide derivative and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves its ability to bind to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. This inhibition has been shown to have various effects on different physiological processes such as acid-base balance, ion transport, and bone resorption. Additionally, this compound has been shown to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows for the study of specific physiological processes and their relationship with carbonic anhydrase enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide. One of the main areas of interest is its potential use in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to explore the potential toxicity of this compound and its effects on different physiological processes. Finally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new applications and potential therapeutic agents.

Synthesis Methods

The synthesis of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 3-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then reacted with sodium ethoxide and ethyl bromide to form the final product. Various methods have been used to synthesize this compound, including the use of different reagents and solvents.

Scientific Research Applications

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-6-24-18-11-10-14(12-15(18)19(3,4)5)25(22,23)21-17-9-7-8-16(20)13(17)2/h7-12,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCIUYZYZQHIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

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